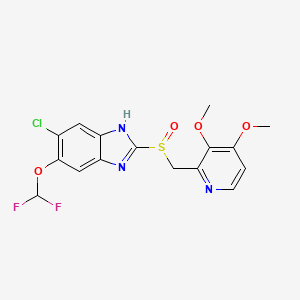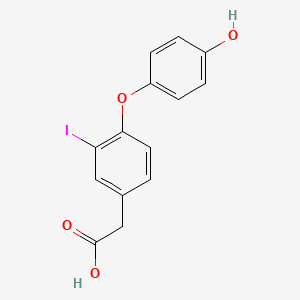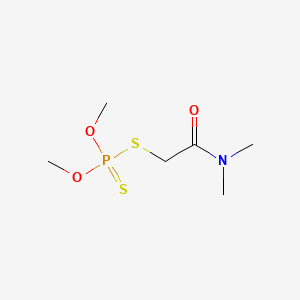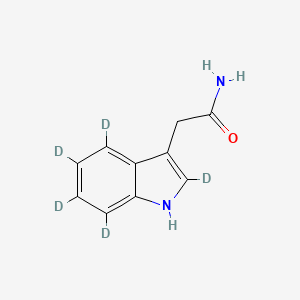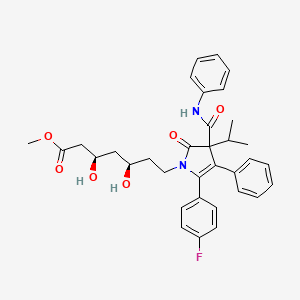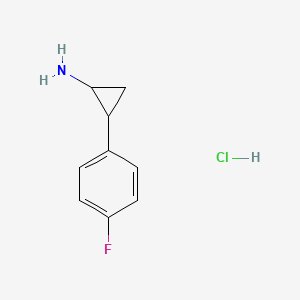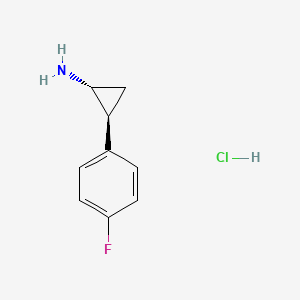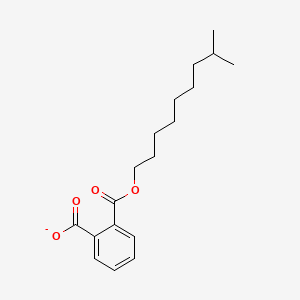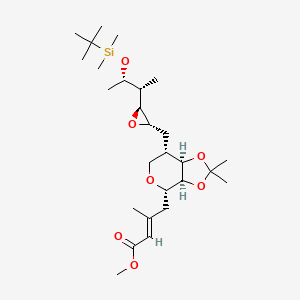
2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include tert-butyldimethylsilyl and methylethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester typically involves multiple steps, starting from readily available precursors. The process often includes protection and deprotection steps to ensure the stability of reactive groups. Common synthetic routes may involve:
Protection of Hydroxyl Groups: Using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to protect hydroxyl groups.
Formation of Methylethylene Acetal: Reacting the protected intermediate with acetone in the presence of an acid catalyst to form the methylethylene acetal.
Esterification: Converting the resulting intermediate to the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using continuous flow reactors for better control over reaction conditions and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid B Methyl Ester
- 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid C Methyl Ester
Uniqueness
2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester is unique due to its specific structural configuration, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
methyl (E)-4-[(3aS,4S,7S,7aR)-7-[[(2S,3S)-3-[(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxiran-2-yl]methyl]-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-3-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O7Si/c1-16(13-22(28)29-9)12-20-25-24(32-27(7,8)33-25)19(15-30-20)14-21-23(31-21)17(2)18(3)34-35(10,11)26(4,5)6/h13,17-21,23-25H,12,14-15H2,1-11H3/b16-13+/t17-,18-,19-,20-,21-,23-,24+,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAYXAMWYJUTBJ-FTWFSGMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C3C2OC(O3)(C)C)CC(=CC(=O)OC)C)C(C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@H]3[C@@H]2OC(O3)(C)C)C/C(=C/C(=O)OC)/C)[C@H](C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O7Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)
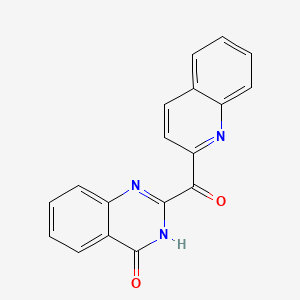
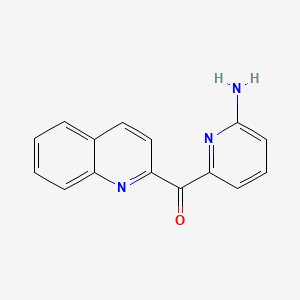

![Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide](/img/structure/B565946.png)
